
Proglumide sodium salt
Overview
Description
Proglumide sodium salt is a non-peptide cholecystokinin receptor antagonist. It is known for its ability to selectively block the effects of cholecystokinin, particularly in the central nervous system. This compound has been studied for its potential therapeutic applications, especially in the treatment of gastrointestinal disorders and pain management .
Preparation Methods
Synthetic Routes and Reaction Conditions: Proglumide sodium salt is synthesized through a series of chemical reactions involving the formation of 4-benzoylamino-5-dipropylamino-5-oxopentanoic acid, which is then converted to its sodium salt form. The synthesis typically involves the following steps:
Formation of the amide bond: This involves the reaction of benzoyl chloride with dipropylamine to form N-benzoyl-N’,N’-dipropylamine.
Formation of the oxopentanoic acid: The intermediate is then reacted with glutaric anhydride to form 4-benzoylamino-5-dipropylamino-5-oxopentanoic acid.
Conversion to sodium salt: The final step involves neutralizing the acid with sodium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, purification steps, and quality control to ensure the final product meets pharmaceutical standards .
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions, particularly at the amide and carboxylate groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent amines and acids.
Common Reagents and Conditions:
Sodium hydroxide: Used for the neutralization step in the synthesis.
Benzoyl chloride and dipropylamine: Used in the formation of the amide bond.
Glutaric anhydride: Used in the formation of the oxopentanoic acid.
Major Products Formed:
N-benzoyl-N’,N’-dipropylamine: Intermediate in the synthesis.
4-benzoylamino-5-dipropylamino-5-oxopentanoic acid: Precursor to the sodium salt form.
Scientific Research Applications
Scientific Research Applications
Proglumide sodium salt has been extensively studied for its applications in several scientific domains:
Gastroenterology
This compound is utilized to investigate the role of CCK in digestive processes. It has been shown to inhibit CCK-stimulated amylase secretion and prevent CCK-induced glucose uptake in pancreatic acini, which is crucial for understanding pancreatic function and digestive enzyme regulation .
Case Study: Effects on Macronutrient Selection
A study on European sea bass demonstrated that proglumide influences macronutrient selection, providing insights into dietary preferences influenced by hormonal signaling .
Oncology
In cancer research, this compound has been evaluated for its effects on tumor growth. It has been shown to block the growth of HT29 colon carcinoma cells in response to gastrin 17 treatment, suggesting a potential role in cancer therapy by modulating growth factor signaling pathways .
Table 1: Effects of Proglumide on Colon Carcinoma Cells
Pain Management
This compound has been explored for its analgesic properties, particularly in enhancing the effects of opioid drugs. It has shown potential in reducing morphine dosage requirements while maintaining analgesic efficacy, thus minimizing side effects associated with high opioid doses .
Mechanism of Action
Proglumide may prolong the activity of enkephalins—natural peptides with analgesic properties—by inhibiting enzymes responsible for their degradation. This mechanism underlines its utility in pain management strategies .
Pharmacological Insights
Research indicates that this compound interacts with various neurotransmitter systems beyond CCK receptors, influencing opioid receptor activity and potentially modulating anxiety responses . This multifaceted interaction highlights its significance in both pain modulation and gastrointestinal regulation.
Mechanism of Action
Proglumide sodium salt acts as a cholecystokinin receptor antagonist, blocking both the CCKA and CCKB subtypes. By inhibiting these receptors, it reduces gastrointestinal motility and gastric secretions. Additionally, it enhances the analgesic effects of opioid drugs by preventing the development of tolerance. The compound also acts as a δ-opioid receptor agonist, contributing to its analgesic properties .
Comparison with Similar Compounds
Lorglumide sodium salt: Another cholecystokinin receptor antagonist with similar properties but different selectivity and potency.
Zonisamide sodium salt: Used for different therapeutic applications but shares some structural similarities.
Uniqueness: Proglumide sodium salt is unique in its dual action as a cholecystokinin receptor antagonist and a δ-opioid receptor agonist. This dual mechanism makes it particularly effective in enhancing analgesic effects and treating gastrointestinal disorders .
Biological Activity
Proglumide sodium salt is a non-selective antagonist of cholecystokinin (CCK) receptors, which plays a significant role in various biological processes. This article explores the compound's biological activity, examining its mechanisms, effects on different physiological systems, and potential therapeutic applications.
Chemical Profile
- Chemical Name: 4-(Benzoylamino)-5-(dipropylamino)-5-oxopentanoic acid sodium salt
- Molecular Formula: C₁₃H₁₈N₂O₄S
- CAS Number: 99247-33-3
- Purity: ≥98%
This compound primarily functions by antagonizing CCK receptors, specifically CCK-A and CCK-B subtypes. By inhibiting these receptors, proglumide interferes with the actions of endogenous CCK, which is involved in stimulating digestive enzyme secretion and modulating pain perception.
- Inhibition of Digestive Enzymes:
- Effects on Cancer Cells:
-
Pain Modulation:
- Proglumide has demonstrated the ability to abolish nocebo-induced hyperalgesia, indicating its involvement in pain pathways . It enhances the analgesic effects of opioids and can reduce the dosage required for effective pain management, thereby minimizing side effects associated with higher opioid doses .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study evaluated the neuroprotective effects of proglumide in a model of peripheral neuropathy induced by vincristine (VCR) administration. Mice treated with proglumide showed improved tactile sensitivity compared to control groups, highlighting its potential application in managing chemotherapy-induced neuropathic pain .
Table 2: Experimental Design for Neuroprotection Study
Group | Treatment | Dose (mg/kg/day) | Outcome |
---|---|---|---|
Control | Vehicle | - | Baseline sensitivity |
Proglumide | Proglumide | 30 | Improved sensitivity |
Vincristine | Vincristine + Vehicle | 100 | Induced neuropathy |
Vincristine + Proglumide | Vincristine + Proglumide | 30 | Reduced neuropathic pain |
Applications in Research and Therapy
This compound is primarily utilized in research settings to explore its role in various physiological and pathological processes. Its applications include:
- Gastroenterology: Investigating the modulation of digestive enzyme secretion.
- Oncology: Studying its effects on cancer cell proliferation.
- Pain Management: Exploring its potential as an adjunct therapy for enhancing opioid efficacy and reducing side effects.
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of Proglumide sodium salt in experimental models, and how can it be methodologically validated?
this compound acts as a non-peptide, orally active cholecystokinin (CCK)-A/B receptor antagonist, blocking CCK-mediated signaling pathways. To validate this mechanism, researchers should:
- Perform receptor binding assays using radiolabeled CCK ligands to measure competitive inhibition .
- Utilize in vitro models (e.g., pancreatic acinar cells or neuronal cultures) to assess changes in intracellular calcium flux or cAMP levels upon CCK stimulation .
- Confirm specificity via knockdown/knockout models of CCK receptors to isolate Proglumide’s effects .
Q. How can researchers ensure accurate solubility measurements of this compound in aqueous solutions?
- Use high-performance liquid chromatography (HPLC) or ion-selective electrode (ISE) techniques to quantify solubility in water, as the compound is reported to be water-soluble .
- Standardize temperature and pH conditions (e.g., physiological pH 7.4) during dissolution to mimic experimental environments .
- Validate results with gravimetric analysis after lyophilization to account for salt content variability .
Q. What are the recommended in vitro models for initial screening of this compound’s biological activity?
- Pancreatic acinar cell lines (e.g., AR42J rat cells) to study CCK-mediated enzyme secretion .
- Neuronal cultures to evaluate neuroprotective effects against CCK-induced excitotoxicity .
- Osteogenic differentiation assays using mesenchymal stem cells (MSCs) to assess bone formation potential .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the osteogenic potential of this compound in mesenchymal stem cell (MSC) studies?
- Source MSCs from multiple tissues (e.g., bone marrow, umbilical cord, adipose) to compare differentiation efficiency .
- Use alkaline phosphatase (ALP) activity assays and calcium deposition quantification (via Alizarin Red staining) as markers of osteogenesis .
- Include hypoxic conditions (1–5% O₂) to mimic physiological bone repair environments and assess Proglumide’s stability .
- Control for batch variability by normalizing cell counts and using standardized growth media .
Q. What methodological approaches are recommended to address batch-to-batch variability in this compound samples?
- Request additional quality control (QC) metrics from suppliers, including peptide content analysis, residual solvent testing (e.g., TFA <1%), and solubility validation .
- Perform HPLC-MS to verify chemical purity and salt stoichiometry across batches .
- Pre-test each batch in a reference assay (e.g., CCK receptor binding) to confirm consistent bioactivity .
Q. How can conflicting data on this compound’s efficacy across MSC sources be systematically analyzed?
- Conduct meta-analyses comparing studies using PRISMA guidelines, focusing on variables like MSC isolation protocols, differentiation media, and Proglumide concentrations .
- Use multivariate regression to identify confounding factors (e.g., donor age, tissue origin) influencing osteogenic outcomes .
- Validate findings with single-cell RNA sequencing to track lineage-specific markers (e.g., RUNX2, OPN) in heterogeneous MSC populations .
Q. What in vivo models are appropriate for studying this compound’s impact on cancer stem cell (CSC) targeting?
- Patient-derived xenograft (PDX) models of breast cancer with enriched CSC populations (e.g., CD44⁺/CD24⁻ cells) .
- Combine Proglumide with dendritic cell (DC) therapy primed with CSC antigens to evaluate synergistic immune responses .
- Monitor tumor recurrence and metastasis via bioluminescent imaging in orthotopic models .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Perform pharmacokinetic studies to measure bioavailability, tissue distribution, and metabolite formation .
- Use knockout models (e.g., CCK receptor-deficient mice) to isolate off-target effects .
- Apply systems biology approaches (e.g., transcriptomic profiling) to identify compensatory signaling pathways in vivo .
Q. Methodological Best Practices
Q. What statistical frameworks are recommended for analyzing this compound’s dose-response relationships?
- Use non-linear regression models (e.g., log-dose vs. response) with software like GraphPad Prism.
- Report IC₅₀/EC₅₀ values with 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .
Q. How can researchers ensure reproducibility when studying this compound in multicenter trials?
- Adopt standardized protocols for MSC culture (e.g., media supplements, passage number) .
- Share raw data and analysis pipelines via repositories like Figshare or Zenodo .
- Validate key findings using orthogonal assays (e.g., Western blot for protein expression alongside qPCR) .
Q. Data Presentation and Publication
Q. What guidelines should be followed when publishing this compound research?
- Structure abstracts to include hypothesis, methods, key results, and conclusions (200–500 words) .
- Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for datasets .
- Disclose batch-specific QC data for Proglumide samples in supplementary materials .
Properties
IUPAC Name |
sodium;4-benzamido-5-(dipropylamino)-5-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4.Na/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14;/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMWGCINVOIJSO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC=CC=C1.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N2NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50912821 | |
Record name | Proglumide sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50912821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99247-33-3 | |
Record name | Proglumide sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099247333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Proglumide sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50912821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.